molecular formula C9H10BrN3S B13254000 N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13254000
M. Wt: 272.17 g/mol
InChI Key: ZIXNRMNOJWHFJZ-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid . The reaction conditions include the use of Pd(PPh3)4 as a catalyst and K3PO4 as a base at a temperature of 90°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the bromothiophene moiety. This combination of structural features imparts distinct electronic and steric properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-6-7(4-12-13)11-5-9-8(10)2-3-14-9/h2-4,6,11H,5H2,1H3

InChI Key

ZIXNRMNOJWHFJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=CS2)Br

Origin of Product

United States

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